4-(Oxaloamino)benzoic acid 4-(Oxaloamino)benzoic acid 4-(oxaloamino)benzoic acid is an (oxaloamino)benzoic acid. It derives from a 4-aminobenzoic acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1726064
InChI: InChI=1S/C9H7NO5/c11-7(9(14)15)10-6-3-1-5(2-4-6)8(12)13/h1-4H,(H,10,11)(H,12,13)(H,14,15)
SMILES: C1=CC(=CC=C1C(=O)O)NC(=O)C(=O)O
Molecular Formula: C9H7NO5
Molecular Weight: 209.16 g/mol

4-(Oxaloamino)benzoic acid

CAS No.:

Cat. No.: VC1726064

Molecular Formula: C9H7NO5

Molecular Weight: 209.16 g/mol

* For research use only. Not for human or veterinary use.

4-(Oxaloamino)benzoic acid -

Specification

Molecular Formula C9H7NO5
Molecular Weight 209.16 g/mol
IUPAC Name 4-(oxaloamino)benzoic acid
Standard InChI InChI=1S/C9H7NO5/c11-7(9(14)15)10-6-3-1-5(2-4-6)8(12)13/h1-4H,(H,10,11)(H,12,13)(H,14,15)
Standard InChI Key QHLBZSTXMLUZKR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)O)NC(=O)C(=O)O
Canonical SMILES C1=CC(=CC=C1C(=O)O)NC(=O)C(=O)O

Introduction

Chemical Structure and Identification

Structural Composition

4-(Oxaloamino)benzoic acid consists of a benzoic acid core with an oxaloamino group (–NH–CO–COOH) attached at the para position of the benzene ring. This structure creates a compound with multiple functional groups: a carboxylic acid attached directly to the benzene ring, and another carboxylic acid connected through an amide linkage at the para position .

The compound's molecular formula is C9H7NO5, with a molecular weight of 209.16 g/mol . Its structural characteristics can be represented through various notation systems:

Structural NotationValue
SMILESC1=CC(=CC=C1C(=O)O)NC(=O)C(=O)O
InChIInChI=1S/C9H7NO5/c11-7(9(14)15)10-6-3-1-5(2-4-6)8(12)13/h1-4H,(H,10,11)(H,12,13)(H,14,15)
InChIKeyQHLBZSTXMLUZKR-UHFFFAOYSA-N

Identification Codes

The compound is registered in multiple chemical databases with unique identification codes, facilitating its recognition across different chemical resources :

DatabaseIdentifier
CAS Registry Number14121-56-3
ChEBI IDCHEBI:30875
ChEMBL IDCHEMBL540439
DSSTox Substance IDDTXSID801284423
Metabolomics Workbench ID54275
Nikkaji NumberJ494.466F
WikidataQ27114009

Physical and Chemical Properties

Fundamental Properties

4-(Oxaloamino)benzoic acid possesses several key physical and chemical properties that define its behavior in various environments and reactions :

PropertyValueMethod/Reference
Molecular Weight209.16 g/molComputed by PubChem 2.2
XLogP31.3Computed by XLogP3 3.0
Hydrogen Bond Donor Count3Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count5Computed by Cactvs 3.4.8.18
Rotatable Bond Count3Computed by Cactvs 3.4.8.18
Exact Mass209.03242232 DaComputed by PubChem 2.2

Reactivity Profile

The compound's chemical behavior is influenced by its multiple functional groups:

  • The carboxylic acid groups (–COOH) can participate in typical carboxylic acid reactions, including esterification, amidation, and salt formation.

  • The amide linkage (–NH–CO–) provides stability but can undergo hydrolysis under specific conditions.

  • The aromatic ring can participate in electrophilic aromatic substitution reactions, though the presence of the carboxylic acid group (deactivating) and amino group (activating) creates a mixed electronic effect .

Structural Relationships

Isomeric Relationships

4-(Oxaloamino)benzoic acid has positional isomers, including 2-(oxaloamino)benzoic acid (CAS: 5651-01-4). While these compounds share the same molecular formula (C9H7NO5) and similar functional groups, their properties differ due to the position of the oxaloamino substituent :

Property4-(Oxaloamino)benzoic acid2-(Oxaloamino)benzoic acid
CAS Number14121-56-35651-01-4
InChIKeyQHLBZSTXMLUZKR-UHFFFAOYSA-NQBYNNSFEMMNINN-UHFFFAOYSA-N
ChEBI IDCHEBI:30875CHEBI:44493
Functional RelationshipRelated to 4-aminobenzoic acidRelated to anthranilic acid

Functional Relationships

4-(Oxaloamino)benzoic acid is functionally related to 4-aminobenzoic acid (PABA), which is a significant compound in biochemistry . This relationship stems from the structural similarity where the oxaloamino group (–NH–CO–COOH) in 4-(Oxaloamino)benzoic acid can be considered a derivatized version of the amino group (–NH2) in 4-aminobenzoic acid.

4-Aminobenzoic acid (CHEBI:30753) is known for its role as:

  • A bacterial cofactor

  • A component in some sunscreens

  • A precursor in folic acid synthesis

The structural modification in 4-(Oxaloamino)benzoic acid potentially alters these properties, creating different chemical behavior and biological activity.

Chemical Classification

Chemical Family

4-(Oxaloamino)benzoic acid belongs to several chemical classifications based on its structure :

  • Benzoic acids - Due to the presence of a carboxylic acid group directly attached to a benzene ring

  • Oxalamides - Due to the oxaloamino (oxalamide) group

  • Para-substituted aromatic compounds - Due to the 1,4-disubstituted benzene pattern

  • Carboxylic acids - Due to the presence of two carboxylic acid groups

Ontological Classification

The compound is classified within the ChEBI ontology system, providing a structured view of its relationships to other chemical entities :

  • Chemical entity

    • Molecular entity

      • Organic molecular entity

        • Organic acid

          • Carboxylic acid

            • Benzoic acid derivative

              • (Oxaloamino)benzoic acid

                • 4-(Oxaloamino)benzoic acid

This hierarchical classification demonstrates how the compound fits within the broader context of organic chemistry and facilitates understanding of its potential behavior and relationships.

Synthetic Approaches and Reactions

Reaction Behavior

The reactivity of 4-(Oxaloamino)benzoic acid is determined by its functional groups:

  • The carboxylic acids can form:

    • Esters through reaction with alcohols

    • Amides through reaction with amines

    • Salts through reaction with bases

  • The amide bond (–NH–CO–) might undergo:

    • Hydrolysis under acidic or basic conditions

    • Further substitution reactions at the nitrogen (if forced under specific conditions)

Applications and Biological Relevance

Biological Significance

The compound's relationship to 4-aminobenzoic acid suggests potential biological activity, though specific activities would require experimental verification . Its structural features that might contribute to biological interactions include:

  • The carboxylic acid groups providing hydrogen bonding capabilities

  • The amide linkage offering both hydrogen bond donor and acceptor sites

  • The aromatic ring enabling π-stacking interactions with biomolecules

Analytical Considerations

Chromatographic Behavior

The compound would likely exhibit:

  • Good retention on reversed-phase HPLC due to its aromatic character

  • Ionization potential in mass spectrometry through the carboxylic acid groups

  • UV absorption due to its aromatic and carbonyl components

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